molecular formula C11H16ClNO2S B13628647 1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride

1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13628647
M. Wt: 261.77 g/mol
InChI Key: OWQWZCDHLYEZDT-UHFFFAOYSA-N
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Description

1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group, with a cyano and methyl substituent on the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for cyclopropanation is the reaction of carbenes with alkenes or cycloalkenes . The sulfonyl chloride group can be introduced using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale cyclopropanation reactions followed by sulfonylation. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts can be used for reduction reactions.

Major Products

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Amines and Carboxylic Acids: Formed from the reduction or oxidation of the cyano group.

Scientific Research Applications

1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride depends on its specific application

    Sulfonyl Chloride Group: Can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function.

    Cyano Group: Can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the reactivity of the compound.

    Cyclopropane Ring: The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonyl Chloride: Similar structure but lacks the cyano and methyl substituents.

    Cyclohexylsulfonyl Chloride: Similar structure but lacks the cyclopropane ring.

    Cyano-substituted Cyclohexanes: Similar structure but lacks the sulfonyl chloride group.

Uniqueness

1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its functional groups and structural features

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

1-(2-cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C11H16ClNO2S/c1-8-2-3-9(7-13)10(6-8)11(4-5-11)16(12,14)15/h8-10H,2-6H2,1H3

InChI Key

OWQWZCDHLYEZDT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C2(CC2)S(=O)(=O)Cl)C#N

Origin of Product

United States

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